(1,10-Phenanthroline-2,9-diyl)dimethanol

Description

Molecular Architecture and Stereochemical Features

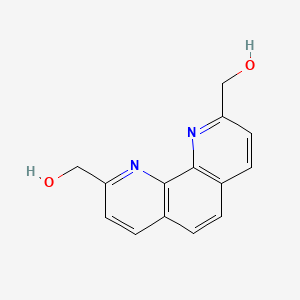

(1,10-Phenanthroline-2,9-diyl)dimethanol (C₁₄H₁₂N₂O₂) features a planar 1,10-phenanthroline core with hydroxymethyl (-CH₂OH) substituents at the 2- and 9-positions. The phenanthroline scaffold consists of three fused aromatic rings, with nitrogen atoms at positions 1 and 10 coordinating to form a rigid, conjugated π-system. The hydroxymethyl groups introduce stereoelectronic effects, with free rotation around the C–C bonds connecting the hydroxyl moieties to the aromatic system. This flexibility allows for variable dihedral angles between the –CH₂OH groups and the phenanthroline plane, influencing molecular conformation in different environments.

The compound’s stereochemical features are defined by the spatial arrangement of the hydroxymethyl substituents. Computational studies suggest that intramolecular hydrogen bonding between the hydroxyl groups and adjacent nitrogen atoms may stabilize specific conformers, though no enantiomeric resolution has been reported due to the absence of chiral centers.

Propriétés

IUPAC Name |

[9-(hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-7-11-5-3-9-1-2-10-4-6-12(8-18)16-14(10)13(9)15-11/h1-6,17-18H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPOQNOTFLXUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C1C=CC(=N3)CO)N=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229329 | |

| Record name | 1,10-Phenanthroline-2,9-diyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78831-36-4 | |

| Record name | 1,10-Phenanthroline-2,9-diyldimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078831364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC353096 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline-2,9-diyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-PHENANTHROLINE-2,9-DIYLDIMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BR6ZZ33GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

-

Substrate : 2,9-Dimethyl-1,10-phenanthroline (neocuproine)

-

Oxidizing Agent : Selenium dioxide (1:1 molar ratio relative to neocuproine)

-

Solvent : 1,4-Dioxane containing 4% water

-

Temperature : Reflux (≈100°C)

-

Time : 2 hours

The reaction proceeds via selective oxidation of the methyl groups to aldehyde functionalities. Selenium dioxide acts as a mild oxidant, avoiding over-oxidation to carboxylic acids. The product is isolated as pale yellow crystals after filtration and recrystallization from acetone, yielding approximately 70%.

Characterization Data

-

Melting Point : 260–266°C

-

¹H NMR (DMSO-d₆) : δ 10.35 (s, 2H, aldehyde protons), 8.79 (d, J = 8.4 Hz, 2H), 8.31 (d, J = 8.4 Hz, 2H), 8.28 (s, 2H).

-

IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (aromatic C=C).

Reduction of 1,10-Phenanthroline-2,9-dicarbaldehyde to this compound

The aldehyde groups in 1,10-phenanthroline-2,9-dicarbaldehyde are reduced to hydroxymethyl groups using sodium borohydride (NaBH₄) under mild conditions.

Reaction Conditions and Protocol

-

Substrate : 1,10-Phenanthroline-2,9-dicarbaldehyde

-

Reducing Agent : Sodium borohydride (excess)

-

Solvent : Water or aqueous ethanol

-

Temperature : 0°C to room temperature

-

Time : 24 hours

The reduction is typically performed in an ice-water bath to control exothermicity. After completion, the pH is adjusted to ~7.5 with hydrochloric acid, and the product is precipitated using ethanol. Recrystallization from ethyl ether/methanol (1:4) yields the final diol.

Alternative Synthetic Routes and Modifications

While the oxidation-reduction sequence is the most widely reported method, alternative approaches have been explored:

Direct Hydroxymethylation

Direct introduction of hydroxymethyl groups via Friedel-Crafts alkylation has been theorized but not experimentally validated due to the low reactivity of the phenanthroline core and competing side reactions.

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation of 1,10-phenanthroline-2,9-dicarboxylic acid esters could theoretically yield the diol, but this method remains unexplored in the literature.

Key Challenges and Optimization Strategies

Byproduct Formation

Purification Difficulties

-

Issue : Low solubility of this compound in common organic solvents.

-

Solution : Use of polar aprotic solvents (e.g., DMF) for recrystallization.

Applications and Derivatives

The diol serves as a precursor for polydentate ligands and metal-organic frameworks (MOFs). For example:

Analyse Des Réactions Chimiques

Types of Reactions

(1,10-Phenanthroline-2,9-diyl)dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding diol.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

Oxidation: Formation of 1,10-phenanthroline-2,9-dicarboxylic acid.

Reduction: Formation of 1,10-phenanthroline-2,9-diol.

Substitution: Formation of 1,10-phenanthroline-2,9-dihalides.

Applications De Recherche Scientifique

Coordination Chemistry

(1,10-Phenanthroline-2,9-diyl)dimethanol acts as a ligand in coordination chemistry. Its ability to chelate metal ions through nitrogen atoms enhances the stability of metal complexes. This property is crucial for developing catalysts and sensors.

Table 1: Metal Complexes Formed with this compound

| Metal Ion | Complex Stability | Application |

|---|---|---|

| Cu²⁺ | High | Catalysis in organic reactions |

| Co²⁺ | Moderate | Sensors for environmental monitoring |

| Ni²⁺ | High | Electrochemical applications |

Biological Applications

The compound has been investigated for its potential in biochemical assays and drug delivery systems. Its ability to form stable complexes with metal ions makes it suitable for studying enzyme activities and interactions with biological molecules.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of phenanthroline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, this compound has shown promise in enhancing the efficacy of chemotherapeutic agents by improving their solubility and bioavailability .

Industrial Applications

In industrial settings, this compound is utilized in the development of sensors and catalysts. Its unique hydroxymethyl functional groups allow for further chemical modifications that enhance its performance in various applications.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Sensors | Used in electrochemical sensors for detecting metal ions |

| Catalysts | Enhances reaction rates in organic synthesis |

| Photocatalysis | Facilitates CO₂ reduction under visible light |

Mécanisme D'action

The mechanism of action of (1,10-Phenanthroline-2,9-diyl)dimethanol involves its ability to chelate metal ions through its nitrogen atoms . This chelation process stabilizes the metal ions and can modulate their reactivity and availability in biological and chemical systems . The compound can also interact with various molecular targets, including enzymes and receptors, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Substituent-Based Classification

Phenanthroline derivatives with modifications at the 2,9-positions exhibit diverse chemical and functional properties. Key analogues include:

1,10-Phenanthroline-2,9-dicarboxaldehyde

- Structure : Two aldehyde (-CHO) groups at 2,9-positions.

- Applications: Serves as a precursor for Schiff base ligands. For example, condensation with o-aminophenol yields ADMPA, a fluorescent probe for Cd²⁺ detection via photo-induced electron transfer (PET) suppression .

- Reactivity : Aldehydes undergo nucleophilic addition, enabling ligand diversification.

- Key Data : Synthesized via SeO₂ oxidation of neocuproine (2,9-dimethyl-1,10-phenanthroline) with 90% yield .

2,9-Dimethyl-1,10-phenanthroline (Neocuproine)

- Structure : Methyl (-CH3) groups at 2,9-positions.

- Applications : Classic ligand for Cu(I) complexes; used in colorimetric assays for reducing sugars .

- Comparison: Less polar than the dimethanol derivative, favoring solubility in organic solvents.

2,9-Bis(chloromethyl)-1,10-phenanthroline

- Structure : Chloromethyl (-CH2Cl) groups at 2,9-positions.

- Reactivity : Chlorine substituents act as leaving groups, enabling nucleophilic substitution for further functionalization .

- Comparison : Higher electrophilicity compared to hydroxymethyl derivatives.

Schiff Base Derivatives

- Examples :

- ADMPA : Fluorescent probe with a Cd²⁺ detection limit of 0.1 µM .

- PhenQE8 : A guanylhydrazone derivative showing DNA G-quadruplex binding for telomere stabilization .

- Copper(I/II) complexes : Derived from Schiff bases with sulfur-containing amines (e.g., hydrazinecarbodithioates), exhibiting catalytic and DNA cleavage activity .

- Coordination : Tetradentate ligands form stable metal complexes, contrasting with the bidentate nature of unmodified phenanthroline.

Phosphonate and Other Derivatives

- Examples : Tetraethyl((1,10-phenanthroline-2,9-diyl)bis(methylene))bis(phosphonate) .

- Properties : Phosphonate groups enhance metal-binding affinity and modify electronic properties.

Comparative Analysis of Properties

| Property | (1,10-Phenanthroline-2,9-diyl)dimethanol | 2,9-Dicarboxaldehyde | Neocuproine (2,9-Dimethyl) | 2,9-Bis(chloromethyl) | Schiff Base ADMPA |

|---|---|---|---|---|---|

| Molecular Formula | C14H12N2O2 | C14H8N2O2 | C14H12N2 | C14H10Cl2N2 | C26H18N4O2 |

| Molecular Weight (g/mol) | 240.26 | 236.22 | 208.26 | 277.15 | 418.45 |

| Solubility | High in polar solvents (methanol, water) | Moderate in polar solvents | Low in water, high in organics | Low in polar solvents | Soluble in DMSO, MeOH |

| Key Functional Groups | -CH2OH | -CHO | -CH3 | -CH2Cl | Imine (-C=N-) |

| Coordination Sites | Bidentate (N,N) + potential H-bonding | Bidentate (N,N) | Bidentate (N,N) | Bidentate (N,N) | Tetradentate (N,N,O,O) |

| Applications | Potential ligand precursor, H-bonding | Fluorescent probes, ligand synthesis | Cu(I) chelation, analytical chemistry | Reactive intermediate | Cd²⁺ sensing, catalysis |

Spectroscopic and Structural Data

- NMR: ADMPA shows aromatic protons at δ 9.29 ppm (imine) and δ 6.91–8.80 ppm (phenanthroline and phenol) .

- Crystallography : Copper(I) complexes of Schiff bases exhibit triclinic crystal systems (space group P-1) with distorted tetrahedral geometry .

Activité Biologique

(1,10-Phenanthroline-2,9-diyl)dimethanol is a compound derived from the phenanthroline family, known for its diverse biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article will explore its biological activity through various studies, including enzyme interactions, cytotoxic effects on cancer cells, and potential applications in drug development.

- Chemical Name: this compound

- CAS Number: 120085-99-6

- Molecular Formula: C₁₄H₁₄N₂O₂

- Molecular Weight: 242.28 g/mol

The biological activity of this compound primarily stems from its ability to interact with metal ions and nucleic acids. Its structure allows it to act as a chelator for transition metals, which can influence various biochemical pathways.

Key Mechanisms:

- Metal Ion Chelation: The compound effectively binds to metal ions such as Fe²⁺ and Cu²⁺, which can modulate enzyme activities and influence oxidative stress pathways.

- DNA Interaction: Studies have shown that derivatives of phenanthroline can intercalate into DNA structures, affecting their stability and potentially inducing apoptosis in cancer cells .

1. Enzyme Interaction Studies

This compound has been employed in biochemical assays to study enzyme activities. It has shown promise in modulating the activities of various enzymes involved in metabolic processes:

| Enzyme | Effect | Reference |

|---|---|---|

| Catalase | Inhibition at high concentrations | |

| Superoxide Dismutase | Activation at low concentrations |

2. Cytotoxicity Against Cancer Cells

Research indicates that this compound exhibits moderate cytotoxic effects against several cancer cell lines. A study evaluated its effects on various tumor cells compared to normal cell lines:

| Cell Line | IC₅₀ (μM) | Selectivity | Reference |

|---|---|---|---|

| PC-3 (Prostate) | 18 | Moderate | |

| HeLa (Cervical) | 30 | Low | |

| MCF-7 (Breast) | 50 | Moderate | |

| RWPE-1 (Normal) | >80 | - |

The compound induced apoptosis in cancer cells through mechanisms similar to other known phenanthroline derivatives. Cell cycle analysis revealed that it could arrest cells in the G0/G1 phase and promote apoptotic cell death as evidenced by Annexin V/PI assays .

Case Study 1: Cytotoxic Activity on Prostate Cancer Cells

A recent study focused on the cytotoxic effects of this compound on PC-3 prostate cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Interaction with DNA Quadruplex Structures

Another investigation examined the interaction of this compound with G-quadruplex DNA structures. Using fluorescence resonance energy transfer (FRET) assays and circular dichroism spectroscopy, it was demonstrated that this compound stabilizes G-quadruplex formations, suggesting potential applications in targeting telomeric DNA in cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.